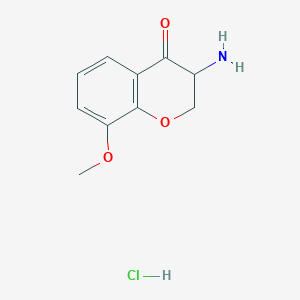

3-氨基-8-甲氧基-3,4-二氢-2H-1-苯并吡喃-4-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

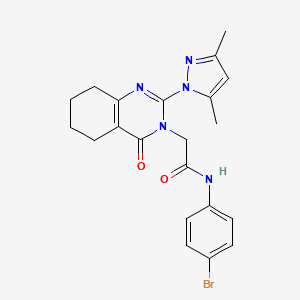

描述

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is categorized as an intermediate .

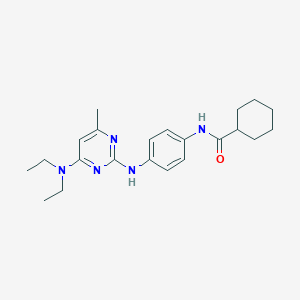

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringCOC1=CC=CC2=C1OCC (C2=O)N.Cl . The InChI representation is InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9 (12)7 (11)5-14-10 (6)8;/h2-4,7H,5,11H2,1H3;1H . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.科学研究应用

- 研究人员已经探索了3-氨基-8-甲氧基-3,4-二氢-2H-1-苯并吡喃-4-酮盐酸盐的抗增殖作用。 预计其融合可能导致具有改进生物活性的化合物 。需要进一步研究来阐明其作用机制和作为抗癌剂的潜力。

- 3-氨基-8-甲氧基-3,4-二氢-2H-1-苯并吡喃-4-酮盐酸盐已被用于合成有效的和选择性的髓过氧化物酶抑制剂。 这些抑制剂作为抗菌氧化剂发挥着至关重要的作用 。了解其与髓过氧化物酶的相互作用可以为新的治疗策略铺平道路。

- 该化合物还被用于合成新型和选择性的σ1受体配体。这些配体对各种神经和精神疾病具有希望。 研究它们的结合亲和力和功能效应是一个活跃的研究领域 。

- 研究人员已经探索了合成新的三唑环取代的双香豆素衍生物。 3-氨基-8-甲氧基-3,4-二氢-2H-1-苯并吡喃-4-酮盐酸盐在这种情况下可以作为宝贵的先驱,导致结构多样的基于香豆素的化合物,具有潜在的生物活性 。

- 除了其生物学应用外,科学家还专注于3-氨基-8-甲氧基-3,4-二氢-2H-1-苯并吡喃-4-酮盐酸盐的化学合成和表征。 对其反应性、稳定性和光谱特性的详细研究有助于我们了解这种化合物 。

抗增殖活性

髓过氧化物酶抑制

σ1受体配体

香豆素衍生物

化学合成和表征

作用机制

The mechanism of action of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is not well understood. However, it is believed that the compound interacts with proteins in a manner similar to other benzopyrans, by binding to the active site of the protein and inhibiting its activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride are not yet fully understood. However, some studies have shown that the compound has anti-inflammatory and anti-cancer effects, as well as the ability to inhibit the action of enzymes involved in the metabolism of drugs.

实验室实验的优点和局限性

The advantages of using 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. However, it is important to note that the compound is not very soluble in organic solvents, and that its solubility may decrease with increasing pH.

未来方向

Given the potential of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride, there are numerous possible future directions for research. These include further studies into the structure and function of proteins, the synthesis of peptides and other bioactive molecules, and the development of new pharmaceuticals. Other possible future directions include studies into the anti-inflammatory and anti-cancer effects of the compound, as well as further investigations into its mechanism of action.

合成方法

The synthesis of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is achieved through a two-step reaction. The first step involves the reaction of 2,3-dihydro-1-benzopyran-4-one with 8-methoxy-3-amino-2-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. This reaction yields the desired product, 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. The second step is the addition of hydrochloric acid to the product, which yields the hydrochloride salt.

属性

IUPAC Name |

3-amino-8-methoxy-2,3-dihydrochromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8;/h2-4,7H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVLJUQOYHMONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2455435.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid](/img/structure/B2455439.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2455445.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2455449.png)

![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2455453.png)